Characterization of Urapidil-d4 Hydrochloride by NMR and Mass Spectrometry: An In-depth Technical Guide
Characterization of Urapidil-d4 Hydrochloride by NMR and Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical characterization of Urapidil-d4 hydrochloride, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the antihypertensive drug Urapidil. The guide details expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for its characterization, and illustrates the signaling pathway of Urapidil.
Physicochemical Properties of Urapidil-d4 Hydrochloride
Urapidil-d4 hydrochloride is a stable, isotopically labeled form of Urapidil hydrochloride. The deuterium labeling is typically on the piperazine ring, providing a distinct mass difference for use as an internal standard in quantitative analyses.
| Property | Value | Source |
| Chemical Name | 1,3-dimethyl-6-[3-[2,2,6,6-tetradeuterio-4-(2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-2,4-dione;hydrochloride | LGC Standards[1] |
| CAS Number | 1794979-63-7 | LGC Standards[1] |
| Molecular Formula | C₂₀D₄H₂₅N₅O₃ · HCl | LGC Standards[1] |
| Molecular Weight | 427.962 g/mol | LGC Standards[1] |
| Accurate Mass | 427.229 | LGC Standards[1] |
| Unlabeled CAS Number | 64887-14-5 | LGC Standards[1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and purity of Urapidil-d4 hydrochloride, and critically, to verify the location of the deuterium labels.
Expected ¹H NMR Data:
The ¹H NMR spectrum of Urapidil-d4 hydrochloride is expected to be similar to that of unlabeled Urapidil, with the notable absence of signals corresponding to the protons on the deuterated positions of the piperazine ring.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Anticipated | Anticipated | Anticipated | Aromatic protons (methoxyphenyl group) |
| Anticipated | Anticipated | Anticipated | Methylene protons (propyl chain) |
| Anticipated | Anticipated | Anticipated | Methyl protons (uracil ring) |
| Absent | - | - | Piperazine ring protons at C2 and C6 |
| Anticipated | Anticipated | Anticipated | Remaining piperazine ring protons |
| Anticipated | Anticipated | Anticipated | Methoxy group protons |
| Anticipated | Anticipated | Anticipated | NH proton |
Expected ¹³C NMR Data:
The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for the deuterated carbons (C2 and C6 of the piperazine ring) will exhibit a characteristic triplet multiplicity due to coupling with deuterium (spin I=1) and a lower intensity.
| Chemical Shift (ppm) | Assignment |
| Anticipated | Aromatic carbons (methoxyphenyl group) |
| Anticipated | Carbonyl carbons (uracil ring) |
| Anticipated | Uracil ring carbons |
| Anticipated | Methylene carbons (propyl chain) |
| Anticipated | Methyl carbons (uracil ring) |
| Anticipated | Piperazine ring carbons (non-deuterated) |
| Anticipated | Deuterated piperazine ring carbons |
| Anticipated | Methoxy group carbon |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of Urapidil-d4 hydrochloride. Electrospray ionization (ESI) is a suitable technique for this analysis.
Expected Mass Spectrometry Data:
| Parameter | Expected Value |
| Precursor Ion [M+H]⁺ | m/z 392.2 |
| Major Fragment Ions | Anticipated based on Urapidil fragmentation with a +4 Da shift for fragments containing the piperazine ring |
The fragmentation pattern of Urapidil-d4 is expected to be analogous to that of unlabeled Urapidil. Key fragments containing the deuterated piperazine moiety will show a mass shift of +4 Da. For instance, a major fragment of Urapidil is observed at m/z 205, corresponding to the methoxyphenylpiperazine moiety. For Urapidil-d4, this fragment would be expected at m/z 209.
Experimental Protocols
NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation and determination of isotopic labeling.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of Urapidil-d4 hydrochloride.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
Mass Spectrometry
Objective: To confirm the molecular weight and fragmentation pattern of Urapidil-d4 hydrochloride.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of Urapidil-d4 hydrochloride in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
LC-MS/MS Parameters (Typical):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.
Mechanism of Action and Signaling Pathway
Urapidil exhibits a dual mechanism of action, contributing to its antihypertensive effects. It acts as a peripheral α₁-adrenergic receptor antagonist and a central 5-HT₁ₐ receptor agonist.[2][3]
-
Peripheral α₁-Adrenergic Receptor Antagonism: Urapidil blocks α₁-adrenergic receptors on vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance.[2]
-
Central 5-HT₁ₐ Receptor Agonism: It stimulates 5-HT₁ₐ receptors in the brainstem, which reduces sympathetic outflow from the central nervous system, further contributing to the blood pressure-lowering effect.[2][4]
Experimental and Analytical Workflow
The characterization of Urapidil-d4 hydrochloride follows a structured workflow to ensure its identity, purity, and suitability as an internal standard.
References
- 1. Urapidil-d4 Hydrochloride | LGC Standards [lgcstandards.com]
- 2. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
